3-Cyclopropylprop-2-yn-1-ol
Overview
Description
3-Cyclopropylprop-2-yn-1-ol is an organic compound with the molecular formula C(_6)H(_8)O It features a cyclopropyl group attached to a propynyl chain, terminating in a hydroxyl group
Synthetic Routes and Reaction Conditions:
Alkyne Addition Reaction: One common method involves the addition of cyclopropylacetylene to formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound.
Grignard Reaction: Another method includes the reaction of cyclopropylmagnesium bromide with propargyl aldehyde, followed by hydrolysis to obtain the desired alcohol.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the principles of the above synthetic routes can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl(_2)) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Cyclopropylprop-2-ynal or cyclopropylprop-2-ynoic acid.
Reduction: 3-Cyclopropylpropan-1-ol.
Substitution: 3-Cyclopropylprop-2-ynyl chloride.
Scientific Research Applications
3-Cyclopropylprop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interaction due to its unique structural features.
Medicine: Research is ongoing into its potential as a building block for drugs targeting specific pathways in cancer and other diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-cyclopropylprop-2-yn-1-ol exerts its effects depends on the context of its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and specificity.
Comparison with Similar Compounds
3-Phenylprop-2-yn-1-ol: Similar in structure but with a phenyl group instead of a cyclopropyl group.
3-Cyclopropylprop-2-yn-1-amine: An amine derivative with different reactivity and applications.
Uniqueness: 3-Cyclopropylprop-2-yn-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds where such features are desirable.
Properties
IUPAC Name |
3-cyclopropylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBRKXFDMDCCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383157 | |
Record name | 3-cyclopropylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101974-69-0 | |
Record name | 3-cyclopropylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopropylprop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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